4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one typically involves the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with pyrrolidine. The reaction is carried out under inert gas conditions to prevent oxidation and moisture sensitivity. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure high efficiency and safety. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, followed by extraction to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted by other nucleophiles.
Addition Reactions: The compound can undergo 1,2-addition reactions with organozinc compounds.
Cycloaddition Reactions: Heating with triethyl phosphite can lead to [4+2] cycloaddition products.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for ethoxy group substitution reactions.
Organozinc Compounds: Used for 1,2-addition reactions to the carbonyl group.
Triethyl Phosphite: Used for cycloaddition reactions.
Major Products Formed
Substitution Products: Formed by the replacement of the ethoxy group.
Addition Products: Resulting from the addition to the carbonyl group.
Cycloaddition Products: Complex cyclic structures formed through cycloaddition reactions.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various trifluoromethyl-substituted compounds.
Medicinal Chemistry: Potential use in the development of biologically active molecules due to the presence of the pyrrolidine ring.
Peptide Synthesis: Reacts with amino acids to form N-protected amino acids, useful in peptide synthesis.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles, altering the compound’s activity.
Addition to Carbonyl Group: The carbonyl group can undergo addition reactions, leading to new functional groups.
Cycloaddition: Formation of cyclic structures through cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A precursor in the synthesis of the target compound.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Compounds with similar trifluoromethyl and enone structures.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-(pyrrolidin-1-yl)but-3-en-2-one is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C10H14F3NO2 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO2/c1-2-16-9(14-5-3-4-6-14)7-8(15)10(11,12)13/h7H,2-6H2,1H3/b9-7+ |
InChI Key |
MTOBIGWRAORKJY-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCCC1 |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.